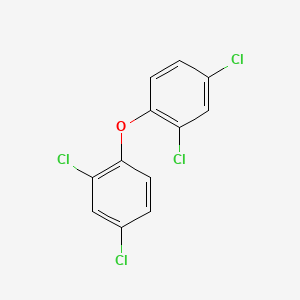

Bis(2,4-dichlorophenyl)ether

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-(2,4-dichlorophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWRPGGXCSSBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182351 | |

| Record name | Bis(2,4-dichlorophenyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Insoluble in water; [ChemIDplus] | |

| Record name | Bis(2,4-dichlorophenyl)ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000989 [mmHg] | |

| Record name | Bis(2,4-dichlorophenyl)ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from ether | |

CAS No. |

28076-73-5 | |

| Record name | Bis(2,4-dichlorophenyl)ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028076735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,4-dichlorophenyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4'-TETRACHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED7GU5HDHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2,4-DICHLOROPHENYL)ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2835 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

71 °C | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-50 | |

| Record name | BIS(2,4-DICHLOROPHENYL)ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2835 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Derivatization for Research Standards

Classical Approaches for Halogenated Diphenyl Ether Synthesis

The synthesis of diaryl ethers, particularly those bearing multiple halogen substituents, requires specific conditions to facilitate the formation of the ether linkage between two aromatic rings.

The Williamson ether synthesis, a cornerstone of ether preparation, traditionally involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com However, the direct application of this method to synthesize diaryl ethers like bis(2,4-dichlorophenyl)ether is generally ineffective. The carbon-halogen bond in an aryl halide is significantly stronger and less susceptible to nucleophilic attack than in an alkyl halide, hindering the classical SN2 pathway.

To overcome this, modifications such as the Ullmann condensation are employed. This variation is more suitable for forming diaryl ether bonds and typically involves the reaction of a phenoxide with an aryl halide in the presence of a copper catalyst. For the synthesis of a dichlorodiphenyl ether, this involves reacting a chlorophenol with a dichlorobenzene. For instance, the industrial preparation of the related compound 3,4'-dichlorodiphenyl ether utilizes the reaction of 4-chlorophenol (B41353) with 1,3-dichlorobenzene. google.comgoogle.com The process requires high temperatures (160°C to 190°C), a dipolar aprotic solvent like N-methylpyrrolidone (NMP), a base such as potassium carbonate to form the phenoxide in situ, and a copper catalyst like basic copper carbonate. google.comgoogle.com The water formed during the reaction is typically removed by distillation to drive the equilibrium toward product formation. google.com

Table 1: Typical Reaction Conditions for Ullmann-type Synthesis of Dichlorodiphenyl Ethers

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Reactants | A chlorophenol and a dichlorobenzene | Provides the two aryl rings for the ether structure. | google.comgoogle.com |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol (B47542) to form the reactive phenoxide nucleophile. | google.comgoogle.com |

| Catalyst | Basic Copper Carbonate (e.g., Cu(OH)₂·CuCO₃) | Facilitates the coupling of the phenoxide with the unreactive aryl halide. | google.comgoogle.com |

| Solvent | Dipolar aprotic (e.g., NMP, DMSO) | Solubilizes the reactants and withstands high reaction temperatures. | google.com |

| Temperature | 160°C - 190°C | Provides the necessary activation energy for the reaction to proceed. | google.comgoogle.com |

Research into analogues of this compound has led to the exploration of diverse synthetic strategies to build related molecular frameworks. These routes often modify the core diphenyl ether structure to introduce different functionalities, which can be useful in structure-activity relationship studies or as intermediates for other complex molecules.

One approach involves the functionalization of a pre-formed dichlorodiphenyl ether. For example, dichlorodiphenylene ether ketone can be prepared via a Friedel-Crafts acylation reaction. google.com In this method, a dichlorodiphenyl ether is dissolved in a suitable solvent and reacted with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride. google.com

Other alternative routes focus on building analogues with heterocyclic components.

Imidazole (B134444) Analogues : The synthesis of compounds like miconazole, which contain a dichlorophenyl group, has been achieved through the intermolecular insertion of a carbenoid species into imidazole. scielo.org.mx This involves preparing a diazoketone from 2,4-dichlorobenzoic acid, which then reacts with imidazole in the presence of a copper catalyst to form the N-alkylated imidazole product. scielo.org.mx

Triazole Analogues : A series of 2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)propyl ether analogues have been synthesized as potential fungicides. researchgate.net These syntheses demonstrate how the dichlorophenyl moiety can be incorporated into more complex structures containing both an ether linkage and a triazole ring.

Phosphate (B84403) Analogues : Bis(2,4-dichlorophenyl) chlorophosphate has been synthesized by reacting 2,4-dichlorophenol (B122985) with phosphorus oxychloride, often using a catalyst like aluminum chloride. researchgate.net This compound serves as a key reagent for phosphorylation and can be used to prepare various phosphate esters and phosphoramidates. researchgate.netacs.org

Derivatization Strategies for Analytical and Mechanistic Studies

To study the environmental behavior, metabolic fate, and mechanisms of action of this compound, specialized derivatives are required. These include isotopically labeled versions for tracing and synthetic versions of potential breakdown products for use as reference standards.

Isotopically labeled compounds are indispensable tools for quantitative analysis and environmental tracing. The synthesis of a labeled version of this compound, for instance with ¹³C, would follow the established synthetic routes but would utilize a labeled starting material.

The general strategy involves:

Selection of Labeled Precursor : A key starting material, such as 2,4-dichlorophenol or 1-bromo-2,4-dichlorobenzene (B72097), is obtained in its isotopically labeled form (e.g., uniformly ¹³C-labeled on one or both rings). The use of labeled PCB standards, such as ¹³C₁₂-CB-188, in environmental studies highlights the established practice of synthesizing labeled chlorinated aromatic compounds. diva-portal.org

Synthesis : The labeled precursor is then carried through a modified Williamson or Ullmann-type synthesis. For example, ¹³C-labeled 2,4-dichlorophenol would be reacted with unlabeled 1-bromo-2,4-dichlorobenzene (or vice-versa) under catalytic conditions to produce this compound with one labeled phenyl ring.

Purification and Characterization : The final labeled product must be rigorously purified, typically using chromatographic techniques, and its identity and isotopic enrichment confirmed by mass spectrometry and NMR spectroscopy.

This compound, like other chlorinated aromatic compounds, can be transformed in the environment through processes such as hydroxylation and dechlorination. nih.gov To confirm the identity of these metabolites in environmental samples, authentic reference standards must be synthesized.

A primary class of transformation products is hydroxylated dichlorodiphenyl ethers. The synthesis of a representative compound, 4,4'-dichloro-2-hydroxydiphenyl ether, has been described. lookchem.com The multi-step preparation method involves: lookchem.com

Condensation : Reaction of p-chlorophenol (as its metal salt) with 2,5-dichloronitrobenzene.

Nitro Reduction : The nitro group is reduced to an amino group.

Diazotization and Hydrolysis : The resulting amino group is converted to a diazonium salt, which is then hydrolyzed to the target hydroxyl group.

Another potential transformation is reductive dechlorination, which would lead to diphenyl ether structures with fewer chlorine atoms. The synthesis of these analogues would involve similar coupling strategies (e.g., Ullmann condensation) but using less chlorinated starting materials, such as monochlorophenol or chlorobenzene.

Table 2: List of Mentioned Compounds

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound | C₁₂H₆Cl₄O | Main subject of the article. |

| 3,4'-Dichlorodiphenyl ether | C₁₂H₈Cl₂O | Analogue used to illustrate Ullmann synthesis. google.comgoogle.com |

| 4-Chlorophenol | C₆H₅ClO | Reactant in Ullmann synthesis. google.comgoogle.com |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | Reactant in Ullmann synthesis. google.comgoogle.com |

| N-Methylpyrrolidone (NMP) | C₅H₉NO | Solvent for Ullmann synthesis. google.com |

| Dichlorodiphenylene ether ketone | C₁₃H₈Cl₂O₂ | Acylated analogue. google.com |

| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | Precursor for imidazole analogues. scielo.org.mx |

| Bis(2,4-dichlorophenyl) chlorophosphate | C₁₂H₆Cl₅O₂P | Phosphate analogue and reagent. researchgate.net |

Environmental Occurrence and Distribution Dynamics

Sources and Pathways of Release into the Environment

The precise sources and release pathways of Bis(2,4-dichlorophenyl)ether into the environment have not been extensively studied. However, based on the chemistry of similar compounds, potential sources can be inferred.

Presence as Impurities in Commercial and Industrial Products

Formation as Byproducts in Chemical Processes

The formation of this compound as a byproduct in chemical manufacturing is a theoretical possibility, particularly in processes involving 2,4-dichlorophenol (B122985) under certain conditions. For example, the synthesis of the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) involves the use of 2,4-dichlorophenol mt.govwikipedia.org. While the primary reaction is intended to produce 2,4-D, side reactions could potentially lead to the formation of diphenyl ethers. A patent for the preparation of related diphenyl ether derivatives describes a reaction involving 2,4-dichlorophenol, suggesting that similar reactions could inadvertently produce this compound epo.org.

Atmospheric, Terrestrial, and Aquatic Release Mechanisms

Without confirmed sources of production or use, the specific release mechanisms of this compound into the atmosphere, land, or water are unknown. If present as an impurity in pesticides or wood preservatives, its release would be linked to the application and disposal of these products.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the breakdown of chemical compounds. For Bis(2,4-dichlorophenyl)ether, these mechanisms primarily include photochemical transformation and, to a lesser extent, other oxidative processes.

Photochemical Transformation (e.g., Hydroxyl Radical Reactions, Direct Photolysis)

Photochemical transformation is a significant degradation pathway for this compound, particularly in the atmosphere and sunlit surface waters. This process can occur through two primary mechanisms: reactions with photochemically-produced hydroxyl radicals and direct absorption of light (direct photolysis).

Vapor-phase this compound is susceptible to degradation in the atmosphere by reacting with hydroxyl radicals (•OH) that are formed through photochemical processes. nih.gov The estimated rate constant for this vapor-phase reaction is 1.3 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This reaction leads to an estimated atmospheric half-life of approximately 13 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov The reaction with hydroxyl radicals is a key pathway for the removal of this compound from the air. nih.gov

Direct photolysis can also contribute to the degradation of this compound, especially in aquatic environments. When irradiated with a UV lamp with a maximum wavelength between 290 and 430 nm, this compound was observed to break down almost completely after 30 minutes of exposure. nih.gov This rapid degradation suggests that photolysis may be an important environmental fate process in water. nih.gov The products of this photolytic breakdown can include dichlorodiphenyl ethers and 2,8-dichlorodibenzofuran. nih.gov

Hydrolytic Stability and Proposed Pathways

This compound is not expected to undergo hydrolysis in the environment. nih.gov This is due to the absence of functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov The ether linkage in the molecule is generally stable against hydrolysis.

Other Abiotic Processes (e.g., Oxidation)

While photochemical oxidation by hydroxyl radicals is a primary degradation pathway, other oxidative processes can also occur. The breakdown of similar compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), by hydroxyl radicals involves an attack on the aromatic ring, which can lead to the elimination of the ether side chain. nih.gov A similar mechanism could be proposed for the oxidation of this compound.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. While specific data on the biodegradation of this compound is limited, the degradation of analogous compounds provides insight into potential pathways.

Microbial Degradation Pathways in Environmental Matrices (e.g., Soil, Water)

Bacterial Catabolism and Metabolic Routes (e.g., Ring Cleavage, Dehalogenation)

The bacterial catabolism of chlorinated aromatic compounds often involves a series of enzymatic reactions, including dehalogenation and ring cleavage. While specific pathways for this compound have not been elucidated, the degradation of similar structures provides a model for potential metabolic routes.

For example, the degradation of 2,4-dichlorobiphenyl (B164877) by a consortium of Pseudomonas species proceeds through a meta-cleavage pathway, with catechol as a key intermediate. nih.gov The degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE) by Janibacter sp. also involves a meta-ring cleavage pathway, leading to the formation of 4-chlorobenzoic acid. researchgate.net

The initial step in the degradation of many chlorinated aromatic compounds is often hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov Ring-cleavage dioxygenases are key enzymes in this process and are classified based on their mode of ring fission (intradiol or extradiol). nih.gov Subsequent steps involve the removal of chlorine atoms (dehalogenation), which can occur either before or after ring cleavage. scielo.org.mx The complete mineralization of such compounds ultimately leads to the formation of carbon dioxide, water, and chloride ions.

Table 1: Summary of Environmental Degradation Pathways for this compound

| Degradation Pathway | Mechanism | Environmental Compartment | Key Reactants/Enzymes | Half-life/Rate | Products |

| Abiotic Degradation | |||||

| Photochemical Transformation | Hydroxyl Radical Reaction | Atmosphere | Hydroxyl Radicals (•OH) | ~13 days (atmospheric) | - |

| Photochemical Transformation | Direct Photolysis | Water | UV Light (290-430 nm) | Almost complete in 30 min (lab) | Dichlorodiphenyl ethers, 2,8-dichlorodibenzofuran |

| Hydrolysis | - | Water, Soil | - | Not expected to be significant | - |

| Biotic Degradation | |||||

| Microbial Degradation | Not fully elucidated | Soil, Water | - | Data not available | - |

| Bacterial Catabolism | Proposed: Ring Cleavage, Dehalogenation | Soil, Water | Dioxygenases, Dehalogenases | Data not available | - |

Fungal and Algal Transformation Processes

The transformation of persistent organic pollutants by fungi and algae is a key element of their environmental degradation. While direct and extensive research on the fungal and algal transformation of this compound is limited, the metabolic capabilities of these organisms towards similar compounds suggest likely pathways.

Fungi, particularly marine-derived species, have demonstrated the ability to metabolize complex aromatic compounds, including diphenyl ethers. For instance, research on the fungus Aspergillus sp. led to the isolation of a new diphenyl ether, indicating the organism's capacity to process and alter such chemical structures nih.gov. This metabolic action is crucial for breaking down persistent compounds in marine and terrestrial ecosystems.

Similarly, certain algae and cyanobacteria are known to produce and transform various organic compounds. nih.govresearchgate.net Red and green seaweeds are known sources of halogenated phenolic compounds and their transformation products, such as hydroxylated and methoxylated bromodiphenyl ethers nih.gov. Although these are brominated rather than chlorinated, they demonstrate the inherent capability of algae to metabolize halogenated diphenyl ethers. The processes often involve hydroxylation, which can alter the solubility and toxicity of the parent compound.

Role of Metabolism in Environmental Attenuation by Non-Human Organisms

Metabolism by non-human organisms is a critical pathway for the attenuation of this compound in the environment. The compound's high potential for bioaccumulation, evidenced by a bioconcentration factor (BCF) of 12,400 in trout, indicates that it is readily taken up by aquatic organisms nih.gov. Once absorbed, it can be subjected to metabolic processes.

Identification and Characterization of Transformation Products

The degradation of this compound results in the formation of various transformation products or metabolites. Identifying and characterizing these products are essential for understanding the complete environmental impact of the parent compound. Transformation products may exhibit different physical, chemical, and toxicological properties, including altered persistence, mobility, and bioaccumulation potential, and in some cases, can be more harmful than the original substance. acs.orgresearchgate.net

Analytical Approaches for Metabolite Profiling

A range of sophisticated analytical techniques is employed to identify and quantify the transformation products of this compound from complex environmental and biological samples. The selection of a method depends on the nature of the sample matrix and the properties of the analytes.

Commonly used approaches involve a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate and concentrate the analytes psu.edu. This is followed by chromatographic separation and detection. psu.eduresearchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation techniques. These are often coupled with powerful detection methods like Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) for definitive identification and quantification of metabolites at very low concentrations. researchgate.netresearchgate.net

Interactive Table: Analytical Methods for Profiling Transformation Products Below is a table summarizing the analytical techniques used for the determination of complex organic compounds and their metabolites in environmental samples.

| Analytical Technique | Abbreviation | Common Application | Reference |

| Gas Chromatography-Mass Spectrometry | GC-MS | Used for the analysis of volatile and semi-volatile organic compounds. Derivatization may be required for polar metabolites. | researchgate.netpsu.edu |

| High-Performance Liquid Chromatography | HPLC | A versatile technique for separating non-volatile compounds. Often used with various detectors. | psu.edu |

| HPLC with Fluorescence Detection | HPLC-FLD | A sensitive method for compounds that are naturally fluorescent or can be made so through derivatization. | psu.edu |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Highly sensitive and selective method for identifying and quantifying trace levels of metabolites in complex matrices. | psu.eduresearchgate.net |

| Solid-Phase Extraction | SPE | A common sample preparation technique used to clean up and concentrate analytes from a sample before analysis. | psu.eduresearchgate.net |

Ecological Implications of Transformation Products (e.g., Persistence, Mobility, Bioaccumulation Potential)

The environmental fate and effects of this compound are not solely defined by the parent compound but also by its transformation products researchgate.net. These products can have significantly different ecological implications. acs.orgwhiterose.ac.uk

Persistence: Transformation processes like hydroxylation can decrease the persistence of the parent molecule by making it more susceptible to further degradation. However, some transformation products can be as persistent or even more persistent than the original compound ird.fr.

Mobility: The parent compound, this compound, has a high soil adsorption coefficient (Koc), suggesting it is expected to be immobile in soil nih.gov. Metabolic processes often introduce polar functional groups (e.g., hydroxyl groups), which generally increase a compound's water solubility. This increased solubility can lead to greater mobility in soil and aquatic systems, potentially allowing the transformation products to contaminate groundwater and spread more widely in the environment than the parent chemical researchgate.net.

Bioaccumulation Potential: this compound has a very high bioconcentration factor (BCF), indicating a high potential to accumulate in aquatic organisms nih.gov. The formation of more polar, water-soluble metabolites typically reduces the bioaccumulation potential, as these products are more readily excreted from organisms researchgate.net. However, a comprehensive assessment is necessary for each metabolite, as some lipophilic transformation products could still possess a significant capacity for bioaccumulation. Studies on other chemicals have shown that transformation products can sometimes pose a similar or even greater risk to aquatic environments than the parent compound acs.org.

Given these factors, a complete environmental risk assessment for this compound must consider the profile of its transformation products and their respective ecological behaviors.

Advanced Analytical Methodologies for Environmental Research

Sample Preparation and Extraction Techniques for Complex Matrices

Extracting Bis(2,4-dichlorophenyl)ether from complex environmental samples is a critical first step that dictates the accuracy and reliability of subsequent analyses. The choice of technique depends heavily on the sample matrix and the concentration of the analyte. The primary goal is to isolate the target compound from interfering substances and preconcentrate it to a level suitable for instrumental detection.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for isolating organic compounds from aqueous samples. This method relies on the differential solubility of the analyte between the aqueous sample and an immiscible organic solvent. For a nonpolar compound like this compound, solvents such as dichloromethane, diethyl ether, or mixtures thereof are effective. americanlaboratory.commn-net.com The process often involves adjusting the pH of the aqueous sample to ensure the analyte is in its most non-ionized, extractable form. deswater.com While effective, LLE can be labor-intensive, require large volumes of organic solvents, and sometimes suffer from the formation of emulsions, which complicates the separation of the layers. americanlaboratory.commn-net.com

Solid-Phase Extraction (SPE) offers a more modern and efficient alternative to LLE. mdpi.com This technique involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analyte partitions from the liquid sample and adsorbs onto the sorbent, while other matrix components pass through. Subsequently, the analyte is eluted from the sorbent using a small volume of a strong organic solvent. ucp.pt For hydrophobic compounds like this compound, sorbents with nonpolar characteristics, such as C18 (octadecyl) or phenyl-functionalized silica, are commonly employed. nih.govresearchgate.net SPE provides several advantages over LLE, including higher enrichment factors, reduced solvent consumption, elimination of emulsion problems, and the potential for automation. mn-net.comucp.pt

The table below summarizes key parameters for these extraction techniques.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquid phases | Partitioning between a solid sorbent and a liquid phase |

| Common Solvents/Sorbents | Dichloromethane, Diethyl ether, Hexane, Toluene mn-net.com | C18 (Octadecyl), Phenyl, Polymeric Sorbents nih.govresearchgate.net |

| Advantages | Simple, widely applicable | High recovery, reduced solvent use, automation potential mn-net.com |

| Disadvantages | Large solvent volumes, emulsion formation, labor-intensive americanlaboratory.com | Sorbent cost, potential for matrix effects |

The physical and chemical characteristics of the sample matrix significantly influence the choice and optimization of the extraction protocol.

Water: For water samples (drinking, surface, or groundwater), the primary challenge is the low concentration of the analyte. nih.gov Both LLE and SPE are commonly used. SPE is often preferred due to its ability to process large sample volumes, leading to high enrichment factors necessary to reach the low detection limits required by environmental regulations. nih.govnih.gov For LLE in water analysis, adjusting the sample pH can be crucial to maximize the extraction efficiency of target analytes. deswater.com

Soil and Sediment: These solid matrices require more rigorous extraction methods to release the analyte from the particulate matter. This compound, being hydrophobic, tends to adsorb strongly to organic matter and soil particles. Common techniques include Soxhlet extraction or pressurized liquid extraction (PLE), which use organic solvents at elevated temperatures and pressures to enhance extraction efficiency. semanticscholar.org The choice of solvent is critical, with mixtures of polar and nonpolar solvents often used to effectively desorb the analyte from the solid matrix. Following extraction, a cleanup step is typically necessary to remove co-extracted interfering compounds before instrumental analysis. aau.edu.etresearchgate.net

Biota: Analyzing biological tissues (e.g., fish, marine mammals) presents the challenge of a complex matrix rich in lipids and other macromolecules. gcms.cz These co-extracted substances can interfere with chromatographic analysis. Therefore, a multi-step process is usually required, starting with solvent extraction, often followed by enzymatic hydrolysis to break down conjugated forms of the analyte. mdpi.com A crucial subsequent step is "cleanup," where techniques like gel permeation chromatography (GPC) or the use of specific SPE sorbents (e.g., Florisil) are employed to remove the fatty components before the sample is concentrated and analyzed. agriculturejournals.cz

Chromatographic and Spectrometric Detection Methods

Following extraction and cleanup, the sample extract is analyzed using high-resolution chromatographic techniques coupled with sensitive detectors for the identification and quantification of this compound.

Gas chromatography (GC) is the standard technique for analyzing volatile and semi-volatile organic compounds like this compound. thermofisher.com The Electron Capture Detector (ECD) is particularly well-suited for this analysis. The ECD is highly sensitive and selective for electronegative compounds, especially those containing halogens like the chlorine atoms in this compound. gcms.czmeasurlabs.com In GC-ECD, a radioactive source emits electrons that generate a steady electrical current in the detector. When an electronegative analyte passes through, it captures some of these electrons, causing a measurable drop in the current, which is proportional to the analyte's concentration. measurlabs.com This high sensitivity allows for the detection of trace levels of chlorinated compounds in environmental samples. gcms.czanalysis.rs For confirmation, analysis is often performed on two different GC columns of varying polarity to ensure accurate identification based on retention times. gcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive analytical method that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. thermofisher.comchemetrix.co.za After the components of the sample extract are separated on the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical "fingerprint." nih.gov

For this compound, the mass spectrum would show a characteristic molecular ion peak and several fragment ion peaks resulting from the molecule's breakdown. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only specific ions characteristic of the target analyte. nih.govepa.gov This significantly enhances sensitivity and selectivity, allowing for accurate quantification even in complex matrices. nih.gov High-resolution mass spectrometry can further improve confidence in identification by providing highly accurate mass measurements, which helps in determining the elemental composition of the ions. thermofisher.com

| Technique | Principle | Advantages for this compound | Limitations |

| GC-ECD | Measures electron capture by electronegative compounds. measurlabs.com | Extremely high sensitivity to chlorinated compounds; selective. gcms.czanalysis.rs | Provides only retention time for identification; less definitive than MS. |

| GC-MS | Separates compounds by GC and identifies them by their unique mass spectrum. nih.gov | Provides definitive structural confirmation; high selectivity via SIM mode. nih.gov | Can be less sensitive than ECD for certain halogenated compounds. analysis.rs |

While GC-based methods are used for routine detection and quantification, other spectroscopic techniques are invaluable for the unambiguous structural elucidation of a pure compound or for studying related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H NMR spectra would reveal the number and connectivity of hydrogen atoms, with protons on the dichlorophenyl rings expected to show complex splitting patterns in the aromatic region of the spectrum. acs.org ¹³C NMR provides information on the carbon skeleton. For ethers, carbons adjacent to the oxygen atom typically appear in the 50-80 ppm range in the ¹³C NMR spectrum. nih.govlibretexts.org This data is crucial for confirming the identity and purity of synthesized reference standards.

Quality Assurance and Quality Control in Environmental Chemical Analysis

The generation of reliable and defensible data in environmental research is paramount, particularly when analyzing persistent and potentially hazardous compounds such as this compound. To achieve this, laboratories must implement a robust Quality Assurance (QA) program, which encompasses a set of planned and systematic procedures to ensure that data meets specific quality criteria. A critical component of QA is Quality Control (QC), which involves the operational techniques and activities used to fulfill the requirements for data quality. For the analysis of this compound, a haloether compound, stringent QC protocols are essential to ensure the accuracy, precision, and sensitivity of the analytical results.

Environmental Protection Agency (EPA) methods, such as SW-846 Method 8111 for haloethers, provide a framework for the gas chromatographic (GC) analysis of these compounds and outline specific QC procedures. greenrivertech.com.twepa.gov These protocols are designed to monitor the entire analytical process, from sample collection and preparation to instrumental analysis, and to identify and correct any potential issues that could compromise data integrity. greenrivertech.com.twsynectics.net Each laboratory should maintain a formal QA program and keep detailed records to document the quality of the data produced. greenrivertech.com.twepa.gov

The core QC procedures necessary to evaluate and validate the analysis of this compound in environmental samples include the routine analysis of method blanks, laboratory control samples, matrix spikes, and matrix spike duplicates. Furthermore, surrogate compounds are added to every sample to monitor the performance of the method on an individual sample basis.

Key Quality Control Samples and Procedures:

A comprehensive QC program for the analysis of this compound involves several key components, each serving a distinct purpose in monitoring and validating method performance.

Laboratory Control Sample (LCS): An LCS consists of a clean, controlled matrix similar to the sample matrix, which is spiked with a known concentration of the target analyte(s). epa.gov It is processed alongside the analytical batch of field samples. The recovery of the analyte in the LCS is used to monitor the performance of the entire analytical method, providing a measure of accuracy and demonstrating the laboratory's ability to successfully perform the method. greenrivertech.com.tw

Matrix Spike (MS) and Matrix Spike Duplicate (MSD): To evaluate the effect of the sample matrix on the analytical method's performance, a known amount of this compound is added to a field sample before extraction and analysis (MS). greenrivertech.com.tw A second, duplicate spiked field sample (MSD) is also prepared and analyzed. The recovery of the spike provides information on the accuracy of the method in the specific sample matrix, while the relative percent difference (RPD) between the MS and MSD results provides a measure of the method's precision. greenrivertech.com.tw

Surrogates: Surrogates are organic compounds that are chemically similar to the analyte of interest but are not expected to be present in the environmental samples. They are added to all samples, blanks, and QC samples before the extraction process. greenrivertech.com.tw The recovery of the surrogate compounds is evaluated for each sample to ensure that the sample preparation and analysis were performed acceptably for that specific sample. greenrivertech.com.tw

Initial Demonstration of Proficiency (IDP): Before implementing a method, each laboratory must perform an IDP. This involves analyzing at least four replicate reference samples spiked into a clean matrix that are taken through the entire sample preparation and analysis process to demonstrate the ability to generate acceptable results. epa.gov

Instrument Calibration: The analytical instrument, typically a gas chromatograph with an electron capture detector (GC-ECD) for haloethers, must be properly calibrated. greenrivertech.com.tw This involves creating a calibration curve from a series of standards of known concentrations. For instance, a multi-point calibration curve with a regression coefficient greater than 0.99 is often required to ensure a linear response across the range of expected sample concentrations. ntnu.no

The following table summarizes the purpose of each primary QC sample in the analysis of this compound.

| QC Parameter | Purpose | Information Provided |

| Method Blank | Monitors for laboratory-induced contamination. | Purity of reagents and laboratory environment. |

| Laboratory Control Sample (LCS) | Assesses the performance of the entire analytical method. | Method accuracy and laboratory proficiency. |

| Matrix Spike (MS) | Evaluates the effect of the sample matrix on analyte recovery. | Method accuracy in a specific sample matrix. |

| Matrix Spike Duplicate (MSD) | Evaluates the effect of the sample matrix on method precision. | Method precision in a specific sample matrix. |

| Surrogates | Monitors the performance of sample preparation for each individual sample. | Sample-specific extraction and analysis efficiency. |

Adherence to these QA/QC protocols ensures that the data generated for this compound in environmental samples is of known and documented quality, making it reliable for environmental monitoring, risk assessment, and regulatory decision-making. nm.gov When QC measures fall outside of established acceptance limits, corrective actions must be taken and documented to rectify the issue before proceeding with sample analysis. greenrivertech.com.tw

Ecological Dynamics and Bioaccumulation in Non Human Biota

Bioaccumulation Potential and Mechanisms

Bioaccumulation refers to the process by which organisms can accumulate a chemical substance in their tissues at a concentration higher than that in their surrounding environment. For Bis(2,4-dichlorophenyl)ether, this is a notable concern due to its chemical properties. ontosight.ai

Bioconcentration is a specific type of bioaccumulation where the uptake of a chemical from the water is greater than its elimination. This compound has demonstrated a high potential for bioconcentration in aquatic organisms. nih.gov A reported bioconcentration factor (BCF) of 12,400 in trout indicates a very high propensity for this compound to accumulate in fish tissues from the surrounding water. nih.gov

Studies have detected tetra- to decachlorodiphenyl ethers (CDPEs) in lake trout and walleye, which are species at higher trophic levels in the North American Great Lakes. nih.gov The mean total CDPE concentrations in whole fish varied by lake, with the highest concentrations found in Lake Ontario. nih.gov In another study, pike from the Kymijoki River in Finland were found to contain less than 7 ng/g lipid weight of this compound. nih.gov

The table below summarizes the bioconcentration factor and observed concentrations in different fish species.

Table 1: Bioconcentration and Measured Concentrations of this compound in Fish

| Species | Location | Bioconcentration Factor (BCF) | Measured Concentration |

|---|---|---|---|

| Trout | Not Specified | 12,400 | Not Specified |

| Lake Trout | North American Great Lakes | Not Specified | 4-126 µg/kg (total CDPEs) |

| Walleye | North American Great Lakes | Not Specified | 4-126 µg/kg (total CDPEs) |

| Pike | Kymijoki River, Finland | Not Specified | <7 ng/g lipid weight |

This table is interactive. Users can sort and filter the data.

Information regarding the specific uptake and accumulation of this compound in terrestrial organisms is less documented in the provided search results. However, the general principles of bioaccumulation suggest that terrestrial organisms can be exposed through the consumption of contaminated food and soil. The process involves the absorption of the chemical from the diet, and its distribution and retention in various tissues. canada.ca

Several factors influence the bioaccumulation of chemical compounds like this compound.

Hydrophobicity: The tendency of a substance to repel or fail to mix with water is a key determinant of its bioaccumulation potential. Highly hydrophobic compounds, like many persistent organic pollutants (POPs), tend to partition into the fatty tissues of organisms. vliz.be The octanol-water partition coefficient (Kow) is a common measure of hydrophobicity, and chemicals with log Kow values between 2 and 6 often exhibit predictable bioaccumulation. epa.gov

Molecular Structure: The structure of a molecule affects its uptake, metabolism, and excretion by an organism. The presence of chlorine substituents on the phenyl rings of this compound contributes to its persistence and resistance to degradation. ontosight.ai The number and position of chlorine atoms can influence the BCF values of polychlorinated diphenyl ethers (PCDEs). nih.gov

Organism-Specific Factors: Biological factors such as an organism's lipid content, size, growth rate, diet, and metabolic capacity also play a crucial role in the extent of bioaccumulation. epa.gov

Biomagnification and Trophic Transfer within Food Webs

Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. This occurs because the substance is persistent, not easily broken down or excreted, and is transferred from one trophic level to the next through consumption.

Evidence suggests that polychlorinated diphenyl ethers (PCDEs), the class of compounds to which this compound belongs, can be transferred through food webs. For instance, bromophenolic compounds, which share structural similarities, are known to be transferred from macroalgae to invertebrate grazers and then to fish. nih.gov A study on a simulated aquatic food chain involving algae, daphnia, and zebrafish demonstrated the trophic transfer of various PCDE congeners. nih.gov The lipid-normalized biomagnification factors (BMFs) in this simulated food chain indicated that some PCDE congeners have BMFs comparable to those of well-known biomagnifying substances like PCBs and PBDEs. nih.gov

Food web models are computational tools used to simulate the complex interactions between species and the flow of energy and contaminants through an ecosystem. ecosystemscience.ca These models can help predict the trophic transfer and potential for biomagnification of chemicals like this compound. ethernet.edu.et By incorporating parameters such as population dynamics, feeding relationships, and the physicochemical properties of the contaminant, these models can estimate the concentration of the substance in different organisms within the food web. canada.caecosystemscience.ca Such models are essential for assessing the ecological risks posed by persistent and bioaccumulative substances. researchgate.netarxiv.org

Ecological Impact Mechanisms in Model Organisms

The ecological impact of this compound on non-human biota is a subject of scientific inquiry, particularly concerning its effects on aquatic life and the underlying molecular and cellular mechanisms driving these impacts.

Effects on Aquatic Microorganisms (e.g., Algae Growth and Physiology)

This compound and related chlorinated compounds can significantly affect aquatic microorganisms, which form the base of most aquatic food webs. For instance, chlorophenols, which share structural similarities, are known to be toxic to algae. Studies have shown that compounds like 2,4,5- and 2,4,6-trichlorophenol (B30397) can seriously impair chlorophyll (B73375) synthesis in the blue-green alga Chlorella pyrenoidosa. epa.gov The toxicity of such compounds is influenced by their degree of dissociation in water. epa.gov

While direct studies on the physiological effects of this compound on algae are not extensively detailed in the provided results, the behavior of similar compounds suggests potential impacts. For example, the marine microalga Tetraselmis marina has been shown to metabolize and detoxify 2,4-dichlorophenol (B122985) (2,4-DCP), a related compound. researchgate.net This alga can remove significant amounts of 2,4-DCP from its environment by converting it into less toxic metabolites. researchgate.net This indicates that while these compounds are toxic, some microorganisms have developed mechanisms to cope with their presence.

The impact of environmental estrogens (EEs), a broad category that can include chlorinated organic compounds, on marine microalgae reveals dose-dependent responses. Low concentrations may sometimes promote growth, while higher concentrations generally lead to inhibition of both growth and photosynthetic activity. mdpi.com Sustained exposure can lead to changes in cellular composition, such as reduced protein and polysaccharide content and increased lipid accumulation. mdpi.com

Interactive Table: Effects of Related Compounds on Algae

| Compound | Organism | Observed Effect | Reference |

|---|---|---|---|

| 2,4,5-Trichlorophenol | Chlorella pyrenoidosa | Impaired chlorophyll synthesis | epa.gov |

| 2,4,6-Trichlorophenol | Chlorella pyrenoidosa | Impaired chlorophyll synthesis | epa.gov |

| 2,4-Dichlorophenol (2,4-DCP) | Tetraselmis marina | Metabolized and detoxified | researchgate.net |

Cellular and Subcellular Responses in Exposed Organisms

Exposure to this compound and similar compounds can elicit a range of cellular and subcellular responses in organisms. In the case of Tetraselmis marina exposed to 2,4-dichlorophenol, the detoxification process involves conjugation with glucose and subsequent malonylation, effectively reducing the bioavailability of the toxic compound to the algal cells. researchgate.net This is a sophisticated cellular defense mechanism.

At a broader level, exposure to environmental estrogens can cause significant ultrastructural changes in microalgae, including disruption of chloroplast membranes and thickening of cell walls. mdpi.com Molecularly, this can involve the upregulation of stress-response genes, such as those for heat shock proteins, and changes in the expression of genes related to the cell cycle, apoptosis, and photosynthesis. mdpi.com

In invertebrates, the biotransformation of xenobiotics is a key cellular response. For instance, some aquatic invertebrates can metabolize compounds like pyrene, although the efficiency of this process can vary. dntb.gov.ua The presence of other chemicals can also influence toxicity; for example, piperonyl butoxide can increase the toxicity of certain insecticides to freshwater benthic invertebrates. dntb.gov.ua

Structure-Activity Relationships for Ecological Effects (e.g., Non-planarity and Receptor Binding)

The ecological effects of a chemical are intrinsically linked to its molecular structure. For polychlorinated diphenyl ethers like this compound, a key structural feature influencing their toxicity is their non-planarity. nih.gov This three-dimensional shape prevents them from fitting into the dioxin receptor in the same way that more planar molecules like toxic polychlorinated biphenyls (PCBs) do. nih.gov This difference in receptor binding is a critical factor in their comparatively lower toxicity.

The binding of a chemical to a biological receptor is the initial step in many toxicological pathways. For a chemical to bind to a receptor, such as the estrogen receptor, it must possess specific structural features. These include the ability to form hydrogen bonds, a certain degree of hydrophobicity, and a rigid ring structure. nih.gov The spatial arrangement of functional groups is also crucial.

The structure of this compound, with its two phenyl rings connected by an ether linkage and substituted with chlorine atoms, dictates its physical and chemical properties, such as its high potential for bioaccumulation. nih.govethernet.edu.et The non-planarity induced by the ether linkage and the steric hindrance from the chlorine atoms are significant for its biological activity. acs.org Theoretical calculations, such as Density Functional Theory (DFT), can be used to understand the stable structures and electronic properties of such molecules, which in turn helps in predicting their interactions with biological systems. researchgate.net

Environmental Management and Regulatory Science for Persistent Organic Contaminants

Frameworks for Environmental Risk Assessment

Environmental risk assessments for chemical substances are typically conducted under established regulatory frameworks such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) in Europe and the Toxic Substances Control Act (TSCA) in the United States. These frameworks provide methodologies for evaluating the potential risks posed by chemicals to human health and the environment. service.gov.ukepa.gov For substances identified as potentially PBT, these assessments are particularly stringent. istas.net

The process generally involves a weight-of-evidence approach, considering data on a substance's persistence in various environmental compartments (water, soil, air), its potential to bioaccumulate in living organisms, and its toxicity to different species. wa.gov However, no specific environmental risk assessment reports or detailed evaluations for Bis(2,4-dichlorophenyl)ether under these frameworks were identified.

Environmental Monitoring Programs and Data Interpretation

International and national programs are in place to monitor the presence of persistent organic pollutants (POPs) in the environment. unep.orgepa.govpops.int These programs, such as the Global Monitoring Plan under the Stockholm Convention, collect data on the levels of listed chemicals in various matrices like air, water, soil, and biota to track their environmental fate and transport. unep.orgpops.int

While these monitoring programs are extensive, specific data on the environmental concentrations of this compound are not reported in the available literature. Monitoring efforts for POPs often focus on legacy compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), or other specifically listed substances. epa.govresearchgate.netpublications.gc.ca The lack of monitoring data for this compound makes it impossible to interpret its environmental presence or trends.

Future Research Directions and Emerging Issues in Bis 2,4 Dichlorophenyl Ether Studies

Advancements in Predictive Modeling for Environmental Fate and Effects

Predictive models are crucial tools for assessing the environmental risks of chemicals, especially for compounds with limited experimental data. For bis(2,4-dichlorophenyl)ether, future research will likely focus on the development and refinement of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.govresearchgate.netecetoc.org These models establish relationships between the chemical structure of a compound and its physicochemical properties, environmental fate, and toxicological effects.

Advancements in this area are expected to include:

Expansion of Training Sets: Developing more robust QSAR models requires large and diverse datasets. Future efforts will likely involve compiling experimental data for a wider range of PCDEs to improve the predictive power of these models for congeners like this compound.

Integration of Machine Learning: The application of machine learning algorithms, such as artificial neural networks and support vector machines, can enhance the accuracy of QSAR predictions for complex endpoints like bioaccumulation and toxicity. nih.gov

Multimedia Fate Models: More sophisticated multimedia environmental fate models will be developed to predict the partitioning, transport, and persistence of this compound across various environmental compartments, including air, water, soil, and sediment. rsc.orgrsc.orgtaylorfrancis.com These models will be essential for understanding its long-range transport potential and identifying environmental sinks.

| Predictive Modeling Advancement | Description | Key Research Focus |

| Refined QSAR Models | Development of more accurate models to predict properties like bioconcentration factor (BCF), toxicity, and degradation rates based on molecular structure. | Expanding training datasets with more chlorinated diphenyl ether congeners; incorporating advanced molecular descriptors. |

| Machine Learning Integration | Application of algorithms like artificial neural networks and random forests to improve the predictive accuracy of environmental fate and effects. | Developing models that can handle complex, non-linear relationships between chemical structure and biological activity. |

| Advanced Multimedia Fate Models | Creation of comprehensive models that simulate the movement and transformation of the compound through air, water, soil, and biota. rsc.orgrsc.org | Incorporating factors like climate change and varying environmental conditions into the models. |

Development of Novel Remediation and Degradation Technologies

Given the persistent nature of chlorinated organic compounds, developing effective remediation technologies is a high priority. Future research on this compound will likely explore a range of innovative approaches to degrade or remove it from contaminated environments.

Promising areas of research include:

Nanoremediation: The use of nanomaterials, such as nanoscale zero-valent iron (nZVI), carbon nanotubes, and metal oxide nanoparticles, offers significant potential for the degradation of POPs. nih.govencyclopedia.pubmdpi.comresearchgate.net These materials have a high surface area-to-volume ratio and can be engineered to enhance their reactivity towards chlorinated compounds. mdpi.com

Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive hydroxyl radicals, have shown promise for the degradation of a wide range of organic pollutants. mdpi.com Future studies may focus on optimizing AOPs like photocatalysis (e.g., using titanium dioxide) and Fenton-like reactions for the efficient breakdown of this compound.

Bioremediation: Investigating the potential of microorganisms to degrade this compound is a key area of future research. wikipedia.orgnih.gov This could involve identifying and isolating microbial strains capable of reductive dechlorination under anaerobic conditions, followed by aerobic degradation of the resulting less-chlorinated diphenyl ethers. wikipedia.orgnih.gov Genetic engineering of microorganisms to enhance their degradative capabilities is another emerging field.

| Remediation Technology | Mechanism of Action | Potential Advantages |

| Nanoremediation | Utilizes the high reactivity and surface area of nanoparticles (e.g., nZVI, TiO2) to catalyze the degradation of the compound. nih.govmdpi.com | High efficiency, potential for in-situ application. |

| Advanced Oxidation Processes | Generates highly reactive species, such as hydroxyl radicals, to non-selectively oxidize and break down the molecule. | Rapid degradation rates, can treat a wide range of contaminants. |

| Bioremediation | Employs microorganisms to break down the compound through metabolic processes like reductive dechlorination. wikipedia.orgnih.govepa.gov | Potentially cost-effective and environmentally friendly. |

Investigation of Undiscovered Transformation Pathways and Metabolites

Understanding how this compound transforms in the environment is crucial for a complete risk assessment. While some degradation pathways can be inferred from studies of similar compounds, specific research is needed to identify the unique transformation products of this compound. nih.gov

Future research in this area will likely focus on:

Biotic and Abiotic Degradation Studies: Laboratory and field studies are needed to investigate the transformation of this compound under various environmental conditions (e.g., aerobic, anaerobic, different soil types, and aquatic systems). tandfonline.comnih.govresearchgate.netresearchgate.net

Identification of Metabolites: Advanced analytical techniques will be essential for identifying and quantifying the metabolites formed during the degradation of this compound. This includes searching for hydroxylated and methoxylated derivatives, which are common metabolites of PCDEs. nih.gov

Refinement of Analytical Methods for Trace Detection in Complex Matrices

The accurate measurement of this compound at environmentally relevant concentrations is challenging due to its presence in complex matrices like sediment, biota, and water. nih.gov The refinement of analytical methods is therefore a critical area of future research.

Key advancements are expected in:

Sample Preparation: Developing more efficient and automated sample preparation techniques, such as accelerated solvent extraction (ASE) and solid-phase microextraction (SPME), can improve the recovery of the analyte and reduce the risk of contamination. chromatographyonline.comresearchgate.net

Chromatographic Separation: The use of advanced gas chromatography (GC) and liquid chromatography (LC) techniques, including multidimensional chromatography, can enhance the separation of this compound from interfering compounds in complex samples.

Mass Spectrometry Detection: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) offer high sensitivity and selectivity for the detection and quantification of trace levels of this compound and its metabolites. nih.govmdpi.comnih.gov

Integrated Ecological Risk Assessment Strategies

A comprehensive understanding of the risks posed by this compound requires an integrated approach that considers its environmental fate, exposure pathways, and toxicological effects on various organisms. nih.govresearchgate.netwho.intnih.gov

Future ecological risk assessment strategies will likely involve:

Multi-Stressor Analysis: Assessing the effects of this compound in the context of other environmental stressors, as organisms in natural ecosystems are often exposed to a mixture of contaminants. iehconsulting.co.uk

Ecosystem-Level Studies: Moving beyond single-species toxicity tests to investigate the potential impacts of this compound on community structure and ecosystem function.

Development of Environmental Quality Standards: Establishing scientifically-defensible environmental quality standards for this compound in different environmental media to protect sensitive ecosystems. researchgate.net

| Risk Assessment Component | Future Direction | Rationale |

| Exposure Assessment | Development of more accurate models to predict environmental concentrations (PECs) and biomonitoring of a wider range of species. | To better understand the extent of environmental contamination and identify highly exposed populations. |

| Effects Assessment | Focus on chronic and sublethal effects, as well as impacts on sensitive life stages and endocrine disruption potential. | To provide a more realistic assessment of the potential for long-term harm to wildlife. |

| Risk Characterization | Integration of exposure and effects data in a probabilistic framework to quantify the likelihood of adverse ecological effects. | To move beyond deterministic risk quotients and provide a more nuanced understanding of risk. |

Q & A

Q. What are the established synthesis routes for Bis(2,4-dichlorophenyl)ether, and what factors influence reaction efficiency?

this compound can be synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. Key factors include catalyst selection (e.g., copper-based catalysts for Ullmann reactions), solvent polarity, and reaction temperature. For example, TMSOTf (trimethylsilyl triflate) has been used to introduce ether groups in related chlorinated aromatic systems, achieving yields of 74–98% under controlled conditions . Physical constants such as melting points and boiling points for structural verification are documented in the CRC Handbook .

Q. What analytical methods are recommended for characterizing this compound?

Characterization typically involves:

- Spectroscopy : NMR (¹H/¹³C) for structural elucidation, IR for functional group analysis, and mass spectrometry (MS) for molecular weight confirmation.

- Chromatography : HPLC or GC-MS for purity assessment.

- Physical constants : Melting point (58–60°C) and boiling point (355–360°C) from reference databases . Structural data, including InChI keys and SMILES notations, are available via PubChem and EPA DSSTox .

Q. What are the known toxicological effects of this compound, and how are they assessed?

While direct toxicological data for this compound is limited, frameworks for analogous chlorinated ethers (e.g., polychlorinated diphenyl ethers) recommend:

- In vitro assays : Cytotoxicity testing using mammalian cell lines.

- Environmental toxicity : Bioaccumulation studies in aquatic models.

- Regulatory standards : Referencing certified analytical standards (e.g., 2,4-dichlorophenyl acetic acid) for exposure quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Discrepancies in reactivity (e.g., unexpected byproducts or yield variations) may arise from differences in solvent systems, catalyst purity, or steric effects from chlorine substituents. Systematic studies using DOE (Design of Experiments) methodologies are advised to isolate variables. For example, conflicting antifungal activity in derivatives (e.g., sertaconazole) was resolved by comparing substituent positions and reaction conditions .

Q. What strategies optimize the bioactivity of this compound derivatives in drug design?

Bioactivity enhancement strategies include:

- Structural modifications : Introducing hydroxy or imidazole groups to improve target binding (e.g., 1-(2,4-dichlorophenyl)-2-hydroxyethanone derivatives showed enhanced antifungal activity) .

- Hybrid molecules : Combining ether moieties with bioactive scaffolds (e.g., benzo[b]thienyl groups) to leverage synergistic effects .

Q. What methodologies are used to analyze environmental degradation pathways of this compound?

Degradation studies employ:

- Photolysis : UV-Vis spectroscopy to track breakdown products under simulated sunlight.

- Microbial metabolism : LC-MS/MS to identify intermediates from soil or water microbial consortia.

- Certified reference materials : e.g., 2,4-dichlorophenyl acetic acid-methyl ester, to calibrate detection limits .

Q. How can mechanistic studies elucidate interactions between this compound and biological targets?

Computational tools (e.g., molecular docking, DFT calculations) predict binding affinities to enzymes or receptors. Experimental validation via X-ray crystallography or fluorescence quenching assays is critical. For example, interactions with cytochrome P450 enzymes were modeled using structural analogs .

Q. What advanced techniques address challenges in quantifying trace levels of this compound in environmental samples?

High-sensitivity methods include:

- Derivatization : Converting the compound into volatile derivatives (e.g., methyl esters) for GC-MS analysis.

- SPE (Solid-Phase Extraction) : Using C18 cartridges to concentrate samples.

- Isotope dilution : Deuterated internal standards (e.g., ²H₅-labeled analogs) to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.